Orienticin D

Description

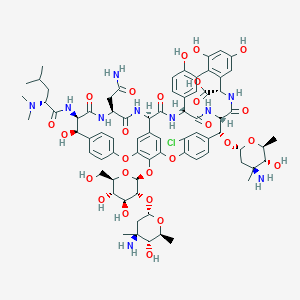

Structure

2D Structure

Properties

CAS No. |

112848-46-1 |

|---|---|

Molecular Formula |

C74H91ClN10O26 |

Molecular Weight |

1572 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C74H91ClN10O26/c1-28(2)17-41(85(7)8)66(97)83-55-57(91)31-9-13-36(14-10-31)106-45-20-34-21-46(61(45)111-72-62(59(93)58(92)47(27-86)108-72)110-50-26-74(6,78)64(95)30(4)105-50)107-44-16-12-33(19-39(44)75)60(109-49-25-73(5,77)63(94)29(3)104-49)56-70(101)82-54(71(102)103)38-22-35(87)23-43(89)51(38)37-18-32(11-15-42(37)88)52(67(98)84-56)81-68(99)53(34)80-65(96)40(24-48(76)90)79-69(55)100/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,86-89,91-95H,17,24-27,77-78H2,1-8H3,(H2,76,90)(H,79,100)(H,80,96)(H,81,99)(H,82,101)(H,83,97)(H,84,98)(H,102,103)/t29-,30-,40-,41+,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72-,73-,74-/m0/s1 |

InChI Key |

BTCGMSGGRYTEHK-QKUOSJMUSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Orienticin D

Determination of Elemental Composition and Molecular Formula

The foundational step in the structural elucidation of Orienticin D is the precise determination of its elemental composition and molecular formula. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose. By measuring the mass-to-charge ratio of the molecular ion with exceptional accuracy (typically to within a few parts per million), a highly specific elemental composition can be calculated.

For this compound, this analysis has established the molecular formula as C₇₄H₉₁ClN₁₀O₂₆ . ncats.ionih.govnih.gov This formula provides the exact count of each type of atom within the molecule, a critical piece of data that underpins all further spectroscopic interpretation and structural assembly. The presence of a single chlorine atom, a common feature in this class of antibiotics, is also confirmed by the characteristic isotopic pattern observed in the mass spectrum. nih.gov

Table 1: Molecular Properties of this compound

Spectroscopic and Spectrometric Approaches

With the molecular formula established, a suite of spectroscopic methods is used to map the connectivity and spatial arrangement of the atoms.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is indispensable for sequencing the peptide backbone and identifying the attached carbohydrate units. creative-proteomics.com In these experiments, the isolated molecular ion of this compound is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation is not random and follows predictable pathways characteristic of glycopeptides. researchgate.net

Key fragmentation patterns include:

Glycosidic Bond Cleavage: The bonds linking the sugar moieties to the peptide core or to each other are readily cleaved, leading to the sequential loss of the carbohydrate units. This helps identify the mass and, by extension, the type of each sugar. creative-proteomics.com

Peptide Backbone Fragmentation: Cleavage along the amide bonds of the heptapeptide (B1575542) core produces b- and y-type ions, which allows for the determination of the amino acid sequence. researchgate.net

Loss of Small Molecules: Neutral losses, such as the elimination of water (H₂O) or ammonia (B1221849) (NH₃) from the amino acid residues, provide additional structural clues.

These characteristic fragmentation patterns create a unique mass spectral fingerprint for this compound. In dereplication studies, this fingerprint is rapidly compared against databases of known compounds to quickly identify it and differentiate it from other closely related structures like vancomycin (B549263) or other orienticins. nih.govconsensus.app

Table 2: Role of Mass Spectrometry in Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete three-dimensional structure of this compound in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, revealing signals for aromatic, aliphatic, and sugar protons. The ¹³C NMR spectrum similarly identifies all unique carbon atoms in the molecule. nih.gov

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are connected through chemical bonds (J-coupling), typically over two or three bonds. It is crucial for tracing the spin systems within each amino acid and sugar residue, allowing for their individual identification. nih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. NOESY is paramount for determining the global 3D fold of the molecule. It reveals the conformation of the peptide backbone, the relative orientation of the sugar units, and the shape of the binding pocket that recognizes the D-Ala-D-Ala terminus of bacterial cell wall precursors. researchgate.netnih.gov

Table 3: Application of NMR Techniques for this compound

As a large molecule with 22 stereocenters, this compound is chiral and thus optically active. ncats.io This property is investigated using Optical Rotation (OR) and Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light. For glycopeptides, the CD spectrum is highly sensitive to the conformation of the molecule. Studies on related compounds like vancomycin and oritavancin (B1663774) show that the chiroptical spectra are dominated by the rigid conformation of the cross-linked aromatic systems within the peptide scaffold. nih.gov Vibrational Circular Dichroism (VCD), an infrared-based technique, is particularly useful for probing the conformation of the shared molecular backbone, allowing for direct comparison between different members of the glycopeptide family. nih.gov

While obtaining single crystals of a complex, flexible molecule like this compound suitable for X-ray diffraction is extremely challenging, the technique provides the definitive solid-state structure of molecules. The structural elucidation of this compound heavily relies on the extensive body of X-ray crystallographic data available for related glycopeptides, especially vancomycin. researchgate.netnih.gov

Crystal structures of vancomycin, often co-crystallized with ligands that mimic the bacterial cell wall precursor (e.g., N-acetyl-D-Ala-D-Ala), provide an atomic-resolution template of the heptapeptide core and the critical binding pocket. nih.govnih.gov This information is used as a foundational model for interpreting the NMR data of this compound and building a high-confidence three-dimensional structure.

Chemical Derivatization for Structural Insights

Chemical derivatization involves modifying specific functional groups within the molecule to aid in their identification and location. These reactions cause predictable changes in spectroscopic data, particularly mass shifts in MS and chemical shift changes in NMR.

Common derivatization strategies for glycopeptides include:

Esterification/Methylation: Reagents that target carboxylic acid groups (like the C-terminus of the peptide) can be used. The resulting ester derivative shows a characteristic mass increase in the MS spectrum, confirming the presence and number of these acidic groups. acs.orgnih.gov

Acetylation: This reaction targets primary and secondary amines, such as those on the amino sugars or the N-terminus. The addition of an acetyl group is easily detected by MS and NMR, helping to locate the amino functionalities within the structure.

These derivatization experiments serve as a crucial validation step, confirming the functional groups inferred from other spectroscopic data and helping to piece together the final, complete structure of this compound. nih.gov

Table of Compounds Mentioned

Comparative Structural Analysis with Related Glycopeptides (e.g., Vancomycin, Orienticin C/A)

A comparative analysis of this compound with other well-known glycopeptide antibiotics, such as Vancomycin, Orienticin C, and Orienticin A, reveals both conserved structural motifs and key differences that contribute to their distinct properties.

This compound and Vancomycin:

This compound shares the core heptapeptide backbone characteristic of the vancomycin family. This backbone is crucial for their mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. However, notable differences exist in their glycosylation patterns and the nature of their amino acid residues. While both contain a disaccharide moiety, the specific sugar units and their attachment points can vary, influencing their biological activity and pharmacokinetic profiles.

This compound and Orienticin C:

This compound and Orienticin A:

Orienticin A is another related glycopeptide that shares the fundamental structural framework with this compound. The variations between these two compounds primarily lie in the nature of the sugar moieties attached to the aglycone core. The specific types of sugars and their linkage to the peptide backbone are critical determinants of the antibiotic's spectrum of activity and its ability to overcome resistance mechanisms.

The following table provides a comparative overview of the key structural features of this compound and its related compounds.

| Feature | This compound | Vancomycin | Orienticin C | Orienticin A |

| Molecular Formula | C₇₄H₉₁ClN₁₀O₂₆ | C₆₆H₇₅Cl₂N₉O₂₄ | C₇₃H₉₀N₁₀O₂₆ | Varies |

| Molecular Weight | 1572.02 | 1449.3 | 1523.55 | Varies |

| Heptapeptide Core | Conserved | Conserved | Conserved | Conserved |

| Chlorination | Monochlorinated | Dichlorinated | Dechlorinated | Varies |

| Glycosylation | Disaccharide | Disaccharide | Disaccharide | Varies |

This comparative structural analysis underscores the subtle yet significant molecular variations among these glycopeptide antibiotics, which ultimately govern their biological functions.

Biosynthesis of Orienticin D

Identification of Biosynthetic Gene Clusters in Producer Organisms

The production of glycopeptide antibiotics like Orienticin D is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). These clusters contain all the genetic information required for the synthesis of the antibiotic, from the core peptide structure to the final tailored modifications.

This compound, along with its structural relatives such as vancomycin (B549263) and chloroorienticins, is produced by the actinomycete Amycolatopsis orientalis, specifically the strain PA-45052. nih.gov The genus Amycolatopsis is renowned for its capacity to produce a wide array of secondary metabolites, including many clinically significant antibiotics. wikipedia.org Genomic studies of various Amycolatopsis species have revealed that their large genomes, typically ranging from 8.5 to 9 Mb, harbor a multitude of BGCs. nih.gov For instance, an analysis of the A. orientalis genome identified twenty-eight putative BGCs, highlighting the genus's vast potential for producing diverse bioactive compounds. nih.gov

These BGCs are typically organized into operons, which are groups of genes that are transcribed together. nih.gov The core of a glycopeptide BGC is composed of genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes responsible for assembling the heptapeptide (B1575542) backbone of the antibiotic. nih.gov Flanking the NRPS genes are numerous other genes that encode for tailoring enzymes, such as cytochrome P450 oxidases for cross-linking, halogenases, methyltransferases, and glycosyltransferases, which modify the peptide scaffold to create the final, active molecule. nih.govnih.gov The presence of specific genes within the cluster dictates the final structure of the glycopeptide produced. While the BGC for vancomycin from A. orientalis has been extensively characterized, the specific cluster for this compound from strain PA-45052 contains the requisite genes for its unique structure, differing slightly from that of vancomycin, notably in its glycosylation pattern and lack of chlorination on the C and E rings of the aglycon. nih.gov

| Characteristic | Description |

|---|---|

| Producer Organism | Amycolatopsis orientalis (strain PA-45052) nih.gov |

| Antibiotic Family | Glycopeptide nih.gov |

| Core Synthesis Machinery | Non-Ribosomal Peptide Synthetase (NRPS) nih.gov |

| Key Tailoring Enzymes | Cytochrome P450 oxidases, Glycosyltransferases nih.gov |

| Related Compounds from Genus | Vancomycin, Chloroeremomycin (B1668801), Ristocetin wikipedia.orgwikipedia.org |

Enzymatic Pathways in Glycopeptide Biosynthesis

The biosynthesis of a glycopeptide antibiotic is a multi-step process that begins with the formation of a heptapeptide aglycon, which is then decorated with sugar moieties. The major processes include the synthesis of non-proteinogenic amino acids, the assembly of the heptapeptide backbone by NRPS enzymes, and subsequent post-modification steps including oxidative cross-linking and glycosylation. nih.gov

The NRPS machinery acts as an assembly line, sequentially adding specific amino acids to build the peptide chain. Following the assembly of the linear peptide, a series of cytochrome P450 enzymes (Oxy proteins) catalyze the oxidative cross-linking of aromatic side chains, creating the rigid, basket-like structure characteristic of the glycopeptide core. nih.gov

Glycosylation, the attachment of sugar molecules to the aglycon core, is a critical step in the biosynthesis of many glycopeptides and often plays a significant role in their biological activity. This process is carried out by a series of dedicated glycosyltransferases (GTs), which are enzymes that transfer a sugar moiety from an activated donor, typically a nucleotide-sugar, to the aglycon acceptor. nih.gov

In the biosynthesis of vancomycin-group antibiotics, the glycosylation cascade is well-studied. The process is initiated by the enzyme GtfB (also known as GtfE in the vancomycin cluster), a glucosyltransferase that attaches a glucose molecule from a UDP-glucose donor to the hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 of the aglycon. nih.govuniprot.org This initial glycosylation is a prerequisite for subsequent sugar attachments. The structure of GtfB reveals a two-domain architecture with a deep cleft for binding the UDP-glucose substrate. nih.gov

Following the initial glucosylation, a second glycosyltransferase attaches the second sugar. For instance, in vancomycin biosynthesis, the enzyme GtfD attaches an L-vancosamine sugar to the glucose moiety, forming the characteristic disaccharide chain. nih.gov this compound is characterized by a disaccharide attached to the central hydroxyphenylglycine residue, a process that would require a similar sequential action of at least two specific glycosyltransferases encoded within its BGC.

| Enzyme | Function | Substrate (Donor) | Substrate (Acceptor) | Product |

|---|---|---|---|---|

| GtfB/GtfE | Catalyzes the first glycosylation step, attaching glucose to the aglycon. nih.govuniprot.org | UDP-glucose | Glycopeptide Aglycon | Glucosyl-aglycon |

| GtfD | Attaches the second sugar (e.g., vancosamine) to the glucose moiety. nih.gov | UDP-L-vancosamine | Glucosyl-aglycon | Disaccharide-aglycon (e.g., Vancomycin) |

Biotransformation Studies of Glycopeptide Antibiotics

Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on a substrate, offering a powerful tool for generating novel antibiotic derivatives. nih.govnih.gov This approach is particularly valuable in the context of glycopeptide antibiotics, where the goal is to create new molecules with improved properties, such as enhanced activity against resistant bacterial strains.

Studies have shown that various microorganisms, including fungi and actinomycetes, can perform biotransformations on glycopeptide antibiotics. nih.gov These transformations can include reactions such as deacylation, oxidation, or deglycosylation. For example, certain actinomycetes have been shown to deacylate lipoglycopeptides, while other organisms can oxidize specific moieties on the antibiotic structure. While specific biotransformation studies focusing solely on this compound are not extensively documented, the principles derived from studies on related glycopeptides like teicoplanin and A40926 are applicable. These investigations demonstrate the feasibility of using enzymatic systems to modify the complex scaffold of glycopeptide antibiotics, providing a route to diversify their chemical structures and potentially overcome existing resistance mechanisms.

Synthetic Chemistry and Analogous Compound Generation

Total Synthesis Strategies for Glycopeptide Aglycons and Fully Glycosylated Compounds

The total synthesis of glycopeptide antibiotics (GPAs) is a formidable task due to their densely functionalized and highly cross-linked structures. Strategies must address the stereocontrolled synthesis of the heptapeptide (B1575542) backbone, the formation of multiple macrocyclic rings, and the precise installation of carbohydrate moieties.

The defining feature of glycopeptides is their rigid, basket-like structure, formed by the cross-linking of aromatic amino acid side chains. The creation of these macrocycles is a critical phase in their synthesis.

Larock Annulation : This palladium-catalyzed heteroannulation reaction is a powerful method for synthesizing indoles from ortho-haloanilines and disubstituted alkynes. nih.govwikipedia.org In the context of glycopeptide synthesis, it can be employed in an intramolecular fashion to concurrently form a macrocycle and an embedded indole (B1671886) ring, a structural motif found in related complex peptides like the chloropeptins. nih.gov The reaction has been successfully used for a range of ring sizes, including large macrocycles (up to 28-membered rings), and is tolerant of the complex functionality present in peptide precursors. nih.gov While its direct application to Orienticin D is not extensively documented, its utility in forming macrocyclic peptides makes it a relevant and powerful strategic option. nih.gov Challenges can include the need for high catalyst loadings in complex settings, though catalytic variants have been developed to improve efficiency. nih.govnih.gov

SNAr Cyclizations : Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the diaryl ether bonds that create the macrocyclic rings in glycopeptides. This approach was utilized in the synthesis of a macrocycle related to Orienticin C, demonstrating its applicability to this family of compounds. acs.org The strategy involves the intramolecular reaction of a phenoxide nucleophile with an electron-deficient aromatic ring. In one synthetic approach to a vancomycin-family model, the formation of the D-O-E ring system is achieved via an SNAr cyclization. nih.gov This method is a cornerstone of glycopeptide synthesis, enabling the construction of the characteristic biaryl and aryl-O-aryl linkages. nih.govcore.ac.uk

Macrolactamization : This reaction forms a cyclic amide bond and is a common strategy for cyclizing peptides. nih.govrsc.org It typically involves the activation of a C-terminal carboxylic acid and its subsequent reaction with an N-terminal amine of a linear peptide precursor. researchgate.netnih.gov This can be performed in solution, often under high-dilution conditions to favor the intramolecular reaction, or on a solid support to leverage the pseudo-dilution effect. researchgate.netnih.gov In the synthesis of complex lipopeptides, late-stage solution-phase macrolactamization is often a key step after the assembly of the linear precursor via solid-phase peptide synthesis (SPPS). nih.gov For glycopeptides, macrolactamization can be used to form one of the macrocycles, as seen in a strategy toward the C-terminal tetrapeptide of a vancomycin-type structure where an A-B ring was closed via macrolactamization. nih.gov

Table 1: Comparison of Macrocyclization Strategies

| Reaction Type | Key Transformation | Catalyst/Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Larock Annulation | Forms an indole ring and a macrocycle simultaneously from an o-haloaniline and an alkyne. nih.govnih.gov | Palladium (Pd) catalyst, base (e.g., Na2CO3), ligand (e.g., dtbpf). nih.govwikipedia.org | High convergence, forms complex structures in one step. nih.gov | Can require high catalyst loading; regioselectivity can be an issue. nih.govnih.gov |

| SNAr Cyclization | Forms a diaryl ether bond via nucleophilic attack on an activated aryl halide/pseudohalide. acs.orgnih.gov | Typically base-mediated (e.g., K2CO3, Cs2CO3). nih.gov | Robust and widely used for the core GPA scaffold; reliable for aryl ether bonds. nih.govcore.ac.uk | Requires an activated (electron-deficient) aromatic ring. |

| Macrolactamization | Forms an amide bond to close a cyclic peptide ring. nih.govnih.gov | Peptide coupling reagents (e.g., DMT-MM, HOBt/carbodiimide). nih.govnih.gov | Well-established for peptide cyclization; can be done on- or off-resin. researchgate.netnih.gov | Requires high dilution to avoid intermolecular polymerization; potential for epimerization. rsc.orgresearchgate.net |

Attaching the correct sugar units with the correct stereochemistry is crucial for the biological activity of glycopeptides. Chemical glycosylation involves the reaction of a glycosyl donor (an activated sugar) with a glycosyl acceptor (the aglycon or a partially glycosylated intermediate). nih.gov

The process generally involves activating a leaving group at the anomeric carbon of the donor, which is then displaced by a hydroxyl group on the acceptor. nih.govrsc.org A variety of glycosyl donors are used, including:

Glycosyl Halides : Among the earliest donors developed, glycosyl bromides and chlorides are activated by heavy metal salts or under phase-transfer conditions. rsc.orgyoutube.com

Thioglycosides : These donors are stable and can be stored for long periods. youtube.com They are activated by electrophilic promoters, and their reactivity can be "tuned" based on protecting groups, allowing for "armed-disarmed" strategies in oligosaccharide synthesis. youtube.comdtu.dk

Trichloroacetimidates : These are highly versatile donors activated by Lewis acids. youtube.com Their reactivity makes them common in the synthesis of complex natural products. rsc.org

The stereochemical outcome of the glycosylation is critical. For 1,2-trans glycosidic linkages, a participating protecting group (like an acetyl group) at the C-2 position of the donor is often used to direct the acceptor to attack from the opposite face. nih.govyoutube.com The synthesis of 1,2-cis linkages is more challenging and requires non-participating groups at C-2. nih.gov

As an alternative to chemical methods, enzymatic glycosylation offers exceptional regio- and stereoselectivity, often without the need for complex protecting group strategies. mdpi.com This biomimetic approach utilizes enzymes such as glycosyltransferases (GTs) that naturally catalyze the formation of glycosidic bonds. springernature.com

In the context of glycopeptide antibiotics, GTs are responsible for attaching the sugar moieties to the peptide core during biosynthesis. nih.gov For example, the synthesis of vancomycin (B549263) involves the sequential action of GtfE (a glucosyltransferase) and GtfD (which attaches the vancosamine). nih.gov These enzymes can be used in vitro to glycosylate synthetic aglycons or their analogues. uq.edu.au This chemoenzymatic approach combines the flexibility of chemical peptide synthesis with the precision of enzymatic glycosylation. uq.edu.au

Challenges include the availability and stability of the necessary enzymes and the often-high cost of the required sugar nucleotide donors (e.g., UDP-glucose). nih.gov However, strategies to overcome these limitations, such as enzyme engineering and cofactor regeneration systems, are actively being developed. mdpi.com

Synthesis Optimization Strategies

In biosynthetic approaches, a multi-step combinatorial strategy can be employed. nih.gov This was demonstrated in the production of A82846B, the direct precursor to the related glycopeptide oritavancin (B1663774). nih.gov Key optimization tactics include:

Genomic Analysis and Engineering : Identifying and deleting gene clusters for competing secondary metabolites to direct metabolic flux towards the desired product. nih.gov

Regulatory Gene Overexpression : Enhancing the expression of pathway-specific positive regulators to upregulate the entire biosynthetic gene cluster. nih.gov

Strengthening Precursor and Modification Pathways : Overexpressing genes involved in rate-limiting steps, such as the synthesis or attachment of the glycosyl units, can significantly boost the final titer. nih.gov

Fermentation Process Optimization : Systematically optimizing medium components (e.g., carbon and nitrogen sources) and culture conditions (e.g., temperature, pH, aeration) is critical for maximizing yield in bioreactors. nih.gov

In chemical synthesis, optimization can involve developing more efficient catalyst systems for key reactions like macrocyclization, thereby reducing catalyst loading and reaction times. nih.gov The development of one-pot reaction sequences and the use of solid-phase synthesis to streamline the assembly of linear precursors also represent important optimization strategies. nih.govresearchgate.net

Semi-synthetic Modifications and Derivative Design

Semi-synthesis, which involves the chemical modification of the natural product, is a powerful strategy to create analogues with improved properties, such as enhanced potency or activity against resistant bacterial strains. nih.govnih.gov For glycopeptides, modifications are often targeted at several key positions, including the C-terminus, the N-terminus, the resorcinol (B1680541) moiety, and the primary amine of the sugar residues. nih.gov

Guanidinium (B1211019) Moieties : The introduction of a positively charged guanidinium group can enhance binding to the bacterial cell surface. ncoh.nl Recently, a new class of semi-synthetic glycopeptides, the guanidino lipoglycopeptides, was developed by modifying vancomycin. nih.gov These compounds, which contain a guanidino group bearing a lipid tail, exhibit potent activity against Gram-positive bacteria, including resistant strains. nih.gov The guanidinium function is believed to provide stronger interactions with the bacterial membrane and cell wall precursors compared to the primary amine of the parent compound. ncoh.nlnih.gov The synthesis can be achieved by transforming a primary amine on the glycopeptide into a guanidine (B92328) using appropriate reagents. researchgate.net

Hydrophobic Side Chains : Attaching hydrophobic (lipophilic) side chains, particularly to the sugar moieties, is a well-established strategy for increasing the antibacterial potency of glycopeptides. nih.govresearchgate.net This modification can enhance activity by promoting dimerization, increasing affinity for the bacterial membrane, and providing an additional anchor point at the site of action. nih.govnih.gov For example, telavancin (B1682011) and oritavancin are semi-synthetic derivatives of vancomycin and chloroeremomycin (B1668801), respectively, that feature hydrophobic groups responsible for their enhanced potency. nih.gov The length and nature of the hydrophobic chain are critical determinants of activity. nih.govnih.gov These chains are typically introduced via reductive amination of the sugar's primary amine with a corresponding hydrophobic aldehyde. nih.gov The hydrophobic effect of these side chains is a key driving force in their interaction with bacterial membranes. colostate.eduuchicago.edu

Table 2: Semi-synthetic Modifications of Glycopeptides

| Moiety Introduced | Rationale | Example Effect | Synthetic Approach |

|---|---|---|---|

| Guanidinium Group | Introduces a strong positive charge to enhance binding to the negatively charged bacterial cell surface. ncoh.nlnih.gov | Enhanced binding to Lipid II; potent activity against vancomycin-resistant strains. nih.gov | Conversion of a primary amine on the glycopeptide scaffold using guanidinylating reagents. researchgate.net |

| Hydrophobic Side Chain | Increases lipophilicity to promote membrane anchoring, dimerization, and interaction with the cell wall. nih.govnih.gov | Enhanced potency against Gram-positive bacteria; mechanism to overcome resistance. nih.govnih.gov | Reductive amination of a sugar amine with a hydrophobic aldehyde. nih.gov |

Catalytic Transformations for Structural Modification (e.g., Dechlorination)

The chemical architecture of glycopeptide antibiotics like this compound, while effective, presents a scaffold for further innovation through synthetic modifications. Catalytic transformations are pivotal in this endeavor, enabling precise structural changes to the complex core, which can lead to the generation of new analogues with altered or enhanced biological activities. These modifications are crucial for overcoming challenges such as antibiotic resistance. nih.gov

One of the key strategies in modifying glycopeptide antibiotics involves catalytic reactions to alter specific functional groups. For instance, in the total synthesis of related compounds like the orienticin C aglycon, palladium-catalyzed reactions have been employed for deallylation and hydrogenolysis, which included the removal of aryl chlorides. nih.gov Such synthetic efforts pave the way for creating previously inaccessible analogues with deep-seated structural changes, which are essential for developing more potent and durable antibiotics. nih.gov

A developed strategy for the diversification of vancomycin, a closely related glycopeptide, involves a two-step dechlorination/cross-coupling protocol. nih.gov This method highlights the differential reactivity of the chlorine atoms on the structure. For example, the 2c-Cl, which is oriented toward the molecule's convex face, is significantly more reactive than the "in-chloride" (6c-Cl) located within the binding pocket. nih.gov This reactivity difference allows for selective dechlorination.

Dechlorination Process:

Selective Dechlorination: Palladium-catalyzed hydrogenation can be used to selectively remove the more reactive 2c-Cl to produce a 2c-dechlorovancomycin derivative. nih.gov

Further Modification: The less reactive 6c-Cl can then be targeted for cross-coupling reactions to introduce diverse functional groups, creating a library of new analogues. nih.gov

Overreaction Product: It is noted that overreaction during this process can lead to the formation of didechlorinated products. nih.gov

The purpose of such catalytic dechlorination and subsequent functionalization is to generate analogues that can be tested against both susceptible and resistant bacterial strains. nih.gov Studies on the resulting dechlorinated and functionalized compounds have revealed that the steric environment of the antibiotic's binding pocket is highly sensitive to modifications. nih.gov Furthermore, research into other chlorinated glycopeptides has shown that chlorination is important for antibiotic activity, and its removal can lead to a stronger induction of resistance genes in bacteria like enterococci. nih.gov These findings underscore the critical role that catalytic transformations, particularly dechlorination, play in the ongoing effort to understand and improve upon the therapeutic potential of glycopeptide antibiotics.

Molecular and Cellular Mechanisms of Action

Inhibition of Bacterial Cell Wall Biosynthesis

A primary mechanism of Orienticin D (Oritavancin) is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. nih.govdrugbank.com Like other glycopeptide antibiotics, Oritavancin (B1663774) targets the late stages of cell wall biosynthesis that occur on the extracellular side of the cytoplasmic membrane. nih.gov This inhibition ultimately weakens the cell wall, leading to cell lysis. researchgate.net The process involves several key interactions and inhibitions.

The foundational step of Oritavancin's activity against the cell wall is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, particularly Lipid II. researchgate.netresearchgate.net The bacterial cell wall is constructed from long glycan chains cross-linked by short peptides. The precursor unit for this structure, Lipid II, consists of the disaccharide N-acetylglucosamine-N-acetylmuramic acid attached to a pentapeptide stem, which characteristically ends in a D-Ala-D-Ala sequence in susceptible bacteria. researchgate.netnih.gov

Oritavancin's heptapeptide (B1575542) core forms a binding pocket that recognizes and forms multiple hydrogen bonds with the D-Ala-D-Ala moiety. researchgate.net This sequestration of the Lipid II precursor is a hallmark of glycopeptide antibiotics, including vancomycin (B549263). nih.govresearchgate.net By binding to this key building block, Oritavancin sterically hinders its incorporation into the growing peptidoglycan chain. researchgate.net

A direct consequence of Oritavancin's binding to the D-Ala-D-Ala terminus of Lipid II is the inhibition of the transglycosylation step in peptidoglycan synthesis. nih.govnih.gov Transglycosylation is the enzymatic process responsible for polymerizing the disaccharide-pentapeptide monomers into long glycan chains, which form the backbone of the peptidoglycan wall. nih.govnih.gov

By complexing with Lipid II, Oritavancin prevents the substrate from being accessed by transglycosylase enzymes (a function of penicillin-binding proteins). researchgate.netnih.gov This blockage halts the extension of the glycan strands, effectively stopping the synthesis of new peptidoglycan. nih.govnih.gov This mechanism is a common feature among all glycopeptides. researchgate.netnih.gov

Beyond inhibiting transglycosylation, Oritavancin possesses a second, distinct mechanism for disrupting cell wall synthesis: the inhibition of transpeptidation. nih.govnih.gov This step involves the formation of peptide cross-links between adjacent glycan chains, a reaction that provides the peptidoglycan meshwork with its crucial strength and rigidity. researchgate.netyoutube.com

Unlike vancomycin, Oritavancin has a secondary binding site. nih.govresearchgate.net This site allows it to interact with the pentaglycyl bridging segment of the peptidoglycan structure in organisms like Staphylococcus aureus. nih.govnih.gov This interaction interferes with the transpeptidase enzymes that catalyze the cross-linking reaction. nih.govresearchgate.net Research using solid-state NMR has shown that while Oritavancin and vancomycin are comparable inhibitors of transglycosylation, Oritavancin is a more potent inhibitor of transpeptidation. nih.gov This dual inhibition of both transglycosylation and transpeptidation contributes significantly to its enhanced potency. nih.govresearchgate.net

Interaction with Bacterial Cell Membrane

In addition to its effects on cell wall synthesis, Oritavancin has a second major mode of action that involves direct interaction with the bacterial cell membrane. nih.govdrugbank.com This mechanism is largely attributed to the presence of its hydrophobic 4'-chlorobiphenylmethyl side chain, which distinguishes it from older glycopeptides like vancomycin. nih.govnih.gov This interaction leads to rapid, concentration-dependent bactericidal activity. nih.govnih.gov

The lipophilic side chain of Oritavancin allows it to anchor into and interact with the cytoplasmic membrane of Gram-positive bacteria. nih.govnih.gov This interaction leads to a rapid disruption of membrane integrity. nih.govnih.gov Studies have demonstrated that exposure to Oritavancin causes an immediate and concentration-dependent depolarization of the bacterial membrane potential. nih.gov This loss of membrane potential is followed by an increase in membrane permeability. nih.gov The disruption of these critical membrane functions, including the dissipation of ion gradients, leads to a cascade of events that result in rapid cell death, a mechanism not observed with vancomycin. nih.govnih.gov

Table 1: Effects of Oritavancin on Bacterial Cell Membrane Integrity

| Feature | Observation | Scientific Finding |

| Membrane Depolarization | Immediate and concentration-dependent increase in membrane depolarization upon exposure to Oritavancin. | Attributed to the 4'-chlorobiphenylmethyl group, this effect correlates directly with bacterial cell death. nih.gov |

| Membrane Permeabilization | Rapid and concentration-dependent increase in membrane permeability. | Oritavancin causes the membrane to become leaky, disrupting cellular processes. Vancomycin does not produce this effect. nih.gov |

| Bactericidal Activity | Rapid, concentration-dependent cell killing, achieving a ≥3-log reduction in CFU within 30 minutes at sufficient concentrations. | The rapid killing is a direct consequence of the loss of membrane potential and increased permeability. nih.gov |

Furthermore, this anchoring, in conjunction with the ability of Oritavancin molecules to form dimers, creates cooperative interactions. nih.govresearchgate.net These combined forces are believed to be strong enough to allow Oritavancin to bind effectively even to the altered D-alanyl-D-lactate (D-Ala-D-Lac) precursors found in vancomycin-resistant enterococci (VRE), contributing to its activity against these challenging pathogens. nih.govnih.gov

Secondary Mechanisms (e.g., Inhibition of RNA Biosynthesis)

Research into oritavancin, a semi-synthetic derivative of chloroeremomycin (B1668801) (a compound structurally analogous to this compound), has indicated a potential for this class of molecules to interfere with bacterial RNA synthesis. nih.govnih.gov This activity is considered unique to certain modified glycopeptides and may contribute to their rapid bactericidal action. nih.gov However, it is important to note that the direct effect of this compound or even its close relative chloroeremomycin on RNA synthesis is not definitively established and is considered by some researchers to be a questionable or minor effect. nih.gov

The proposed mechanism for this secondary action involves the interaction of the glycopeptide molecule with components of the RNA synthesis machinery, although the precise molecular targets have not been fully elucidated for this compound itself. For some antibiotics that are known to inhibit RNA synthesis, the target is the bacterial RNA polymerase. nih.gov These inhibitors can interfere with various stages of transcription, from the binding of the polymerase to the promoter to the elongation of the RNA strand. It is hypothesized that certain structural features of modified glycopeptides might allow for interactions that disrupt these critical processes.

Role of Dimerization in Glycopeptide Mechanism of Action

A critical aspect of the molecular mechanism of glycopeptide antibiotics is their ability to form dimers at the site of action. This dimerization significantly enhances their binding affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby increasing their efficacy in inhibiting cell wall synthesis.

This compound, being structurally similar to other potent glycopeptides like chloroeremomycin, is understood to participate in this crucial dimerization process. The dimerization is a cooperative process, meaning that the binding of one glycopeptide molecule to its target on the bacterial cell surface increases the likelihood of a second molecule binding nearby to form a dimer. This "back-to-back" dimerization creates a more stable complex with the peptidoglycan precursors.

The dimerization constants for several glycopeptides have been determined, illustrating the variability and importance of this property for their antibacterial activity.

Table 1: Dimerization Constants of Selected Glycopeptide Antibiotics

| Compound | Dimerization Constant (Kdim) in M⁻¹ | Notes |

|---|---|---|

| Eremomycin (B1671613) | ~1500 | Active against staphylococci strains. researchgate.net |

| Diphenylmethylamide of eremomycin | ~100,000 | Despite a high dimerization constant, its activity against staphylococci is similar to eremomycin. researchgate.net |

| N,N-dimethylpropyl amide of eremomycin | ~1500 | Similar activity to eremomycin against staphylococci strains. researchgate.net |

This dimerization is a key factor in the potency of glycopeptides, as it effectively increases the local concentration of the antibiotic at its target site on the bacterial cell membrane, leading to a more potent inhibition of cell wall synthesis. nih.gov

Antimicrobial Activity Profile of Orienticin D and Analogues

Spectrum of Activity against Gram-Positive Bacteria

Glycopeptide antibiotics, including the orienticin family, exert their antimicrobial action by inhibiting the synthesis of the bacterial cell wall. This mechanism of action is highly effective against Gram-positive bacteria, which possess a thick peptidoglycan layer in their cell wall that is accessible to these large drug molecules.

The spectrum of activity for this class of antibiotics generally includes a wide range of Gram-positive cocci and bacilli. Key pathogens that are typically susceptible include:

Staphylococcus species, including Staphylococcus aureus and coagulase-negative staphylococci.

Streptococcus species, such as Streptococcus pneumoniae, Streptococcus pyogenes, and viridans group streptococci.

Enterococcus species, including Enterococcus faecalis and Enterococcus faecium.

Anaerobic Gram-positive bacteria like Clostridium difficile and Peptostreptococcus species.

Comparative Activity within the Orienticin Family and against other Glycopeptides

Research on the broader family of related compounds provides insights into the potential activity of Orienticin D. A study comparing various glycopeptides, including compounds structurally analogous to the orienticins, found that subtle molecular variations significantly impact antibacterial potency. For instance, compounds designated A82846A and A82846B were found to be approximately two to ten times more active than vancomycin (B549263), a benchmark glycopeptide antibiotic. asm.org In contrast, Orienticin A and another analogue, A82846C, were observed to be about half as active as vancomycin. asm.org

Oritavancin (B1663774), a lipoglycopeptide analogue, demonstrates significantly enhanced activity compared to vancomycin. This increased potency is attributed to its modified chemical structure, which includes a lipophilic side chain. This feature allows for anchoring to the bacterial cell membrane, leading to membrane disruption and an enhanced ability to inhibit cell wall synthesis. nih.gov Oritavancin is also active against enterococci that exhibit the VanA phenotype, which confers resistance to vancomycin and teicoplanin, whereas dalbavancin (B606935) and telavancin (B1682011) are not. nih.gov

Research on Activity against Resistant Strains (e.g., Vancomycin-Resistant Enterococci (VRE), Methicillin-Resistant Staphylococcus aureus (MRSA))

A significant area of research for new glycopeptide antibiotics is their efficacy against drug-resistant Gram-positive pathogens, which pose a major public health threat.

Oritavancin , as a key analogue of the orienticin family, has demonstrated potent activity against a variety of resistant strains:

Methicillin-Resistant Staphylococcus aureus (MRSA): Oritavancin is highly active against MRSA isolates. idexx.com Its multiple mechanisms of action contribute to its robust bactericidal effect against these challenging pathogens. mdpi.com

Vancomycin-Resistant Enterococci (VRE): Oritavancin retains activity against vancomycin-resistant enterococci, including both VanA- and VanB-mediated resistance phenotypes. idexx.comnih.gov This is a critical advantage, as VRE infections are often difficult to treat. Oritavancin's ability to disrupt the bacterial membrane contributes to its effectiveness against these strains. nih.gov

Vancomycin-Intermediate and -Resistant Staphylococcus aureus (VISA and VRSA): Oritavancin has shown to be active against strains of S. aureus with reduced susceptibility to vancomycin. nih.gov

In Vitro Efficacy Studies (e.g., Minimum Inhibitory Concentrations)

Studies have consistently shown that oritavancin possesses low MIC values against a broad range of Gram-positive bacteria, including resistant phenotypes.

Table 1: In Vitro Activity of Oritavancin against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus (all) | 21,349 | 0.03 | 0.06 |

| Staphylococcus aureus (MRSA) | - | 0.03 | 0.06 |

| Coagulase-negative staphylococci | - | 0.03 | 0.12 |

| Enterococcus faecalis | - | 0.015 | 0.06 |

| Enterococcus faecium | - | ≤0.008 | 0.06 |

| β-hemolytic streptococci | - | 0.015 | 0.25 |

| Viridans group streptococci | - | ≤0.008 | 0.06 |

Data sourced from studies on oritavancin. nih.gov

In Vivo Efficacy Studies in Non-Human Models (e.g., Murine Infection Models, Galleria mellonella)

In vivo studies in animal models are essential for evaluating the efficacy of a new antibiotic in a living organism. These studies provide valuable information on how the drug behaves and performs in a complex biological system.

For oritavancin, in vivo studies have been conducted in various non-human models:

Murine Infection Models: Neutropenic murine thigh infection models are commonly used to assess the pharmacodynamics of antibiotics. In such models, oritavancin has demonstrated concentration-dependent bactericidal activity against S. aureus. idexx.com These studies help in determining the dosing regimens that are most likely to be effective in clinical settings.

Galleria mellonella (Wax Moth Larvae) Model: The G. mellonella model is increasingly used as an alternative to mammalian models for preliminary efficacy and toxicity testing of antimicrobial agents. Studies using this model have investigated the synergistic effects of oritavancin in combination with other antibiotics against vancomycin-resistant Enterococcus faecium. nih.gov

While direct in vivo efficacy data for this compound is not available in the reviewed literature, the positive results from studies on its close analogue, oritavancin, suggest that the orienticin class of compounds holds promise for the treatment of Gram-positive infections.

Mechanisms of Resistance to Glycopeptide Antibiotics in the Context of Orienticin D Research

Classification of Resistance (Intrinsic, Acquired, Adaptive)

Bacterial resistance to antibiotics, including glycopeptides like Orienticin D, can be categorized into three main types: intrinsic, acquired, and adaptive.

Intrinsic Resistance: This is the innate ability of a bacterial species to resist the action of an antibiotic. youtube.com For glycopeptides, the most significant example of intrinsic resistance is observed in Gram-negative bacteria. Their outer membrane is impermeable to large, complex molecules like this compound, preventing the antibiotic from reaching its target in the peptidoglycan layer. frontiersin.orgnih.gov Some Gram-positive bacteria, such as Enterococcus gallinarum and Enterococcus casseliflavus, exhibit intrinsic, low-level resistance to vancomycin (B549263) due to the constitutive production of peptidoglycan precursors ending in D-Ala-D-Ser. mdpi.com

Acquired Resistance: This occurs when a previously susceptible bacterium obtains the ability to resist an antibiotic. youtube.com This is a major clinical concern and is typically mediated by the acquisition of new genetic material, such as plasmids or transposons carrying resistance genes. nih.gov In the context of glycopeptides, the most well-known example is the acquisition of van gene clusters (e.g., vanA, vanB), which confer high-level resistance. nih.govmcmaster.ca It is widely believed that these resistance genes originated from the glycopeptide-producing actinomycetes themselves, such as Amycolatopsis species, which evolved these mechanisms for self-protection. frontiersin.orgasm.org

Adaptive Resistance: This is a temporary form of resistance that occurs when bacteria alter their gene expression in response to an environmental stimulus, such as the presence of an antibiotic. nih.gov This allows bacteria to survive transient exposure to a drug. While less studied in the specific context of this compound, adaptive responses in bacteria can involve the upregulation of efflux pumps or modifications in cell wall metabolism that reduce antibiotic susceptibility. nih.govnih.gov

Target Site Modification

The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. They bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation enzymes that are essential for building the cell wall. numberanalytics.comnih.gov The most significant mechanism of acquired resistance to glycopeptides involves the modification of this target site. mdpi.com

The replacement of the terminal D-alanine residue of the peptidoglycan precursor is the hallmark of clinical glycopeptide resistance.

D-Ala-D-Ala to D-Ala-D-Lactate (D-Ala-D-Lac): This modification, primarily associated with the VanA phenotype, results in a 1,000-fold reduction in binding affinity for vancomycin. mdpi.com This change from an amide bond to an ester bond creates a significant loss of a key hydrogen bond interaction with the antibiotic, leading to high-level resistance to both vancomycin and teicoplanin. mdpi.commcmaster.ca This is considered the most clinically significant form of glycopeptide resistance. frontiersin.org

D-Ala-D-Ala to D-Ala-D-Serine (D-Ala-D-Ser): This alteration, associated with resistance phenotypes like VanC, VanE, and VanG, results in a more moderate decrease in binding affinity. nih.gov This leads to low-level resistance to vancomycin, while susceptibility to teicoplanin is often retained. mdpi.com This type of resistance can be intrinsic, as seen in E. casseliflavus, or acquired. mdpi.com

The semi-synthetic lipoglycopeptide oritavancin (B1663774), a derivative of an orienticin-class compound, demonstrates activity against strains with these target modifications, in part due to additional mechanisms of action, including disruption of the bacterial cell membrane. nih.govoup.com

| Modification Type | Associated Phenotype | Effect on Binding Affinity | Resulting Resistance Level | Reference |

| D-Ala-D-Lac | VanA, VanB, VanD, VanM | 1,000-fold reduction for vancomycin | High-level (Vancomycin & Teicoplanin) | mdpi.comnih.gov |

| D-Ala-D-Ser | VanC, VanE, VanG, VanL, VanN | Moderate reduction for vancomycin | Low-level (Vancomycin) | mdpi.comnih.gov |

Efflux Pump Systems

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov By reducing the intracellular concentration of the drug, these pumps can prevent it from reaching its target and exerting its effect. nih.gov While efflux is a primary mechanism of resistance against many antibiotic classes, especially in Gram-negative bacteria, its role in resistance to glycopeptides like this compound is considered secondary. asm.orgscispace.com This is because the target of glycopeptides is located on the outer surface of the cytoplasmic membrane. mdpi.com However, efflux pumps contribute to the intrinsic resistance of many bacteria and can act synergistically with other resistance mechanisms. nih.govasm.org In the context of multidrug resistance, the overexpression of efflux pumps can contribute to a general decrease in susceptibility to various compounds. nih.gov

Enzymatic Inactivation of Antibiotics

Enzymatic inactivation involves the production of bacterial enzymes that chemically modify and thereby inactivate an antibiotic molecule. This is a common resistance strategy against antibiotic classes like beta-lactams and aminoglycosides. nih.gov For glycopeptides, this mechanism is not considered a significant cause of clinical resistance. There are no widespread reports of enzymes that specifically degrade or modify this compound or vancomycin in pathogenic bacteria. nih.gov However, research into other antibiotic classes, such as daptomycin, has shown that environmental bacteria can possess hydrolase enzymes capable of inactivating complex antibiotics, suggesting that such mechanisms exist in nature. nih.gov

Genetic Basis of Resistance (e.g., vanA gene cluster)

The genetic foundation for high-level glycopeptide resistance is well-characterized and resides within mobile genetic elements known as van gene clusters. nih.gov These clusters contain the necessary genes to reprogram cell wall synthesis. mcmaster.ca The most studied of these is the vanA gene cluster, which confers high-level, inducible resistance to both vancomycin and teicoplanin. nih.govmcmaster.ca

The vanA operon is typically found on a transposon, such as Tn1546, which facilitates its transfer between bacteria via plasmids. nih.gov The cluster contains several key genes:

vanR and vanS: These genes encode a two-component regulatory system. VanS is a sensor kinase that detects the presence of glycopeptide antibiotics, and VanR is a response regulator that, when activated, promotes the transcription of the resistance genes. researchgate.net

vanH: This gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-lactate. researchgate.net

vanA: This gene encodes the critical D-Ala-D-Lac ligase, which synthesizes the modified D-alanyl-D-lactate depsipeptide. researchgate.net

vanX: This gene encodes a D,D-dipeptidase that hydrolyzes any normal D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall. researchgate.net

vanY and vanZ: These are accessory genes that can also play a role in the resistance phenotype. mcmaster.ca

The discovery of highly homologous van gene clusters in glycopeptide-producing actinomycetes, including Amycolatopsis orientalis, strongly supports the hypothesis that these organisms are the evolutionary origin of the resistance determinants now found in clinical pathogens. asm.orgresearchgate.net

| Gene | Function | Reference |

| vanS | Sensor kinase; detects extracellular glycopeptides. | researchgate.net |

| vanR | Response regulator; activates transcription of the operon. | researchgate.net |

| vanH | Dehydrogenase; reduces pyruvate to D-lactate. | researchgate.net |

| vanA | Ligase; synthesizes D-Ala-D-Lac. | researchgate.net |

| vanX | D,D-dipeptidase; hydrolyzes D-Ala-D-Ala. | researchgate.net |

| vanY | D,D-carboxypeptidase; accessory function. | mcmaster.ca |

| vanZ | Accessory protein; confers low-level teicoplanin resistance. | mcmaster.ca |

Structure Activity Relationship Sar and Analogue Research for Orienticin D

Impact of Amino Acid Residue Modifications on Activity

The peptide core of glycopeptide antibiotics is a critical determinant of their biological activity. Modifications to the amino acid residues within this core can significantly impact the antibiotic's efficacy. While specific studies on Orienticin D are limited, research on related glycopeptides provides valuable insights.

For instance, in the closely related antibiotic vancomycin (B549263), removal of the N-methylleucine residue results in a hexapeptide with a compromised D-Ala-D-Ala binding pocket, leading to a dramatic decrease in binding affinity and a loss of antimicrobial activity against both susceptible and resistant bacteria. nih.gov This underscores the importance of the intact peptide backbone for target recognition and binding.

Furthermore, substitutions of key amino acid residues can alter the antibiotic's properties. In laterocidin, another peptide antibiotic, alanine-scanning has shown that substitutions at specific positions (3–5, 7–8, and 10) lead to a significant reduction in activity. harvard.edu The presence of positively charged amino acids, such as ornithine, and aromatic residues like tyrosine and tryptophan, are crucial for its antimicrobial action. harvard.edu The introduction of non-proteinogenic amino acids, such as replacing lysine (B10760008) with ornithine, has been shown to increase chemical stability against proteases without significantly affecting the secondary structure or antimicrobial activity in some antimicrobial peptides (AMPs). nih.gov The replacement of L-amino acids with D-amino acids is another strategy to enhance stability against proteolytic degradation. researchgate.net

These findings suggest that modifications to the amino acid residues of this compound would likely have a profound effect on its activity. Maintaining the structural integrity of the binding pocket and the presence of key charged and aromatic residues are expected to be essential for its function.

Table 1: Impact of Amino Acid Modifications on Related Antimicrobial Peptides

| Peptide/Analogue | Modification | Effect on Activity/Property | Reference |

| des-N-methylleucyl-vancomycin | Removal of N-methylleucine | Loss of antimicrobial activity | nih.gov |

| Laterocidin Analogues | Alanine substitution at positions 3-5, 7-8, 10 | 4-8 fold reduction in activity | harvard.edu |

| Peptide 1 Analogue | Replacement of Lysine with Ornithine | Increased chemical stability, maintained activity | nih.gov |

| Pep05 Derivative (DP06) | Replacement of L-lysine and L-arginine with D-amino acids | Enhanced stability towards proteases | researchgate.net |

Role of Sugar Moieties and Glycosylation in Biological Activity

In the case of the glycopeptide antibiotic aridicin A, removal of the mannose substituent to form the aglycone derivative resulted in improved in vitro activity against staphylococci. nih.gov This suggests that in some contexts, the sugar moiety can hinder optimal interaction with the target. Conversely, for other glycopeptides, the sugar residues are critical for potent activity.

The presence of sugar moieties can also facilitate homo-dimerization of the antibiotic molecules, which is believed to enhance their binding to the D-Ala-D-Ala target. nih.gov For instance, the sugar residues on glycopeptides like chloroeremomycin (B1668801) are thought to help arrange the molecules into dimers with the correct configuration for cooperative binding. nih.gov Oritavancin (B1663774), a semi-synthetic derivative of chloroeremomycin (a compound related to the orienticins), features modifications to its disaccharide component that enhance its activity against vancomycin-resistant enterococci. nih.gov

While direct studies on the glycosylation of this compound are not extensively available, the general principles derived from related glycopeptides indicate that the nature and position of its sugar moieties are likely to be significant for its biological activity.

Table 2: Role of Sugar Moieties in Related Glycopeptide Antibiotics

| Glycopeptide | Sugar Moiety Aspect | Observed Effect | Reference |

| Aridicin A | Removal of mannose | Improved in vitro activity against staphylococci | nih.gov |

| Chloroeremomycin | Disaccharide moiety | Facilitates dimerization and cooperative binding | nih.gov |

| Oritavancin | Modified disaccharide | Enhanced activity against vancomycin-resistant enterococci | nih.gov |

Effects of Halogenation (e.g., Chlorine) on Activity

The presence of halogen atoms, particularly chlorine, on the aromatic rings of the peptide core is a common feature of many vancomycin-class glycopeptides and can significantly influence their antibacterial activity. The orienticins are themselves structurally related to chloroeremomycin, highlighting the natural occurrence of chlorination in this family. nih.gov

Studies on vancomycin have demonstrated the importance of its two chlorine atoms. The preparation of mono- and didechlorovancomycin revealed that the removal of these chlorine atoms has a notable impact on the antibiotic's activity. nih.gov Halogenation can alter the electronic properties of the molecule and contribute to the rigidity of the peptide backbone, which is crucial for maintaining the conformation required for tight binding to the D-Ala-D-Ala target. nih.gov

In a broader context, halogenation is a known strategy to enhance the biological activity of various compounds. For example, halogenated derivatives of flavonolignans have shown significant antibacterial effects, including the inhibition of bacterial communication and biofilm formation. nih.gov Similarly, the halogenation of peptoids, a class of peptide mimics, has been shown to dramatically increase their antimicrobial activity. researchgate.net

Given that this compound is part of a class of chlorinated glycopeptides, it is highly probable that its chlorine atoms are integral to its potent antibacterial activity.

Table 3: Effect of Halogenation on Related Compounds

| Compound | Halogenation Aspect | Effect on Activity | Reference |

| Vancomycin | Presence of two chlorine atoms | Important for antibacterial activity | nih.gov |

| Flavonolignans | Introduction of halogen atoms | Significant antibacterial effects | nih.gov |

| Peptoids | Introduction of fluorine, chlorine, bromine, iodine | Increased antimicrobial activity | researchgate.net |

Design and Synthesis of Novel this compound Analogues with Enhanced Activity

The development of novel antibiotic analogues with improved properties is a critical area of research, especially in the face of rising antimicrobial resistance. While specific examples of the design and synthesis of this compound analogues are not widely reported in the available literature, the principles for creating such analogues can be inferred from extensive work on related glycopeptides like vancomycin.

A common strategy involves the synthesis of N-acyl derivatives. For example, the synthesis of N-acyl vancomycins has been undertaken to explore the structure-activity relationships of this class of semi-synthetic glycopeptides. nih.gov Another approach is the modification of the peptide core or the sugar moieties to create derivatives with enhanced activity or altered target specificity.

The discovery of new antibiotic compounds from natural sources, such as the recently identified lariocidin from soil bacteria, also provides a template for the development of novel antibacterial agents. The process often involves the deconstruction of the natural product and rebuilding it with additional elements to enhance its antibacterial activity and optimize its pharmacological properties.

The journey from a hit molecule to a clinical candidate is complex, requiring a balance between high efficacy against pathogens and minimal toxicity to human cells. Although direct synthetic pathways for novel this compound analogues are not detailed, the established methodologies for modifying other glycopeptides provide a clear roadmap for future research in this area.

Table 4: General Approaches to the Design of Novel Antibiotic Analogues

| Approach | Description | Example from Related Fields | Reference |

| N-Acylation | Addition of an acyl group to the antibiotic structure. | Synthesis of N-acyl vancomycins. | nih.gov |

| Natural Product Modification | Deconstruction and rebuilding of a natural product with new chemical elements. | Development of lariocidin from a natural peptide. | |

| Ligand Modification | Varying the structures of ligands coordinated to a core scaffold. | Synthesis of auranofin analogues with different thiol and phosphine (B1218219) ligands. |

Evaluation of Analogue Binding Affinity to Target Sites

The binding affinity of a glycopeptide antibiotic to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors, is a key determinant of its potency. The evaluation of the binding affinity of novel analogues is therefore a critical step in their development.

For vancomycin and its derivatives, extensive studies have been conducted to measure their binding affinity. It is known that vancomycin resistance often arises from the alteration of the target to D-Ala-D-Lac, which reduces the binding affinity of vancomycin by three orders of magnitude. nih.gov

Interestingly, some second-generation glycopeptides, such as oritavancin, exhibit enhanced activity against resistant strains despite not showing improved in vitro binding to the altered D-Ala-D-Lac target. nih.gov This has led to the hypothesis that these analogues may have additional mechanisms of action, such as the ability to anchor to the bacterial membrane or to form dimers, which compensates for the weaker binding to the primary target. nih.gov Oritavancin is thought to have a dual mode of action, binding to both the D-Ala-D-Ala stem and the pentaglycyl bridging segment of the peptidoglycan.

Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to predict and analyze the binding affinities of new analogues to their targets. These in silico approaches can provide valuable insights into the interactions between the drug and its target at the molecular level, guiding the design of more potent derivatives. For instance, computational studies on vancomycin analogues have been used to explore modifications that could improve binding to both D-Ala-D-Ala and D-Ala-D-Lac sequences. nih.gov

Table 5: Binding Affinity Considerations for Glycopeptide Analogues

| Glycopeptide/Analogue | Target | Binding Affinity Aspect | Reference |

| Vancomycin | D-Ala-D-Lac | Binding affinity reduced by three orders of magnitude compared to D-Ala-D-Ala. | nih.gov |

| Oritavancin | D-Ala-D-Lac | No improvement in in vitro binding affinity compared to parent compound. | nih.gov |

| Oritavancin | Peptidoglycan | Dual binding to D-Ala-D-Ala stem and pentaglycyl bridging segment. | |

| Vancomycin Analogues | D-Ala-D-Ala / D-Ala-D-Lac | Computational studies used to predict modifications for improved binding. | nih.gov |

Synergistic Effects of Orienticin D in Combination Therapies

Rationale for Combination Therapy in Overcoming Resistance

The primary rationale for employing combination therapy is to overcome or prevent the development of antimicrobial resistance. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the antibiotic, modification of the drug's target, and active efflux of the drug from the bacterial cell. By using two or more drugs that act on different cellular targets or through different mechanisms, the probability of a bacterium being resistant to all components of the therapy is significantly reduced.

Combination therapy can also lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. This can result in enhanced bacterial killing, a lower required dose of each drug (potentially reducing toxicity), and a broadened spectrum of activity. Furthermore, one agent in a combination can act as a potentiator, inhibiting a resistance mechanism and thereby restoring the activity of the other agent. This strategy is particularly relevant for challenging infections caused by pathogens such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), where monotherapy options are often limited and may be suboptimal.

In Vitro Studies of Synergism (e.g., Checkerboard Assay, AZDAST Method)

The synergistic potential of Orienticin D in combination with other agents is primarily evaluated through various in vitro methods. These studies are crucial for identifying promising drug combinations for further investigation.

The checkerboard assay is a widely used method to assess antimicrobial synergy. units.itcreative-diagnostics.com This technique involves a two-dimensional array of microtiter wells containing serial dilutions of two antimicrobial agents, both individually and in combination. units.itmdpi.com The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and from these values, the fractional inhibitory concentration index (FICI) is calculated. The FICI provides a quantitative measure of the interaction between the two drugs, with synergy typically defined as an FICI of ≤ 0.5. units.it

Another method for evaluating antimicrobial synergy is the Ameri-Ziaei double antibiotic synergism test (AZDAST) . nih.govresearchgate.netnih.gov This is a disk diffusion-based method that provides a simpler alternative to broth microdilution techniques for screening synergistic combinations. nih.govresearchgate.net While specific studies applying the AZDAST method to this compound are not prevalent in the available literature, this method is recognized for its high sensitivity and accuracy in detecting antibiotic interactions. nih.govnih.gov

Synergistic Interactions with Other Antimicrobial Agents

Numerous studies have demonstrated the synergistic activity of this compound (often referred to as Oritavancin (B1663774) in the literature) with a variety of other antimicrobial agents against clinically important pathogens.

A notable example is the combination of this compound and fosfomycin . Studies have shown that this combination exhibits a synergistic effect against the majority of vancomycin-resistant Enterococcus faecium (VRE) isolates tested. units.it In one study, the combination of this compound and fosfomycin resulted in a synergistic effect in 80% of the isolates and restored fosfomycin susceptibility in 85% of the resistant isolates. units.it

Synergy has also been observed between this compound and other classes of antibiotics. For instance, time-kill assays have demonstrated synergistic interactions between this compound and gentamicin, linezolid, or rifampin against MRSA isolates, including vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains. nih.gov Furthermore, in vitro studies have indicated that this compound displays synergy with clarithromycin, tigecycline, cefoxitin, moxifloxacin, and meropenem against Mycobacterium abscessus. nih.gov

The following table summarizes the findings of a checkerboard assay investigating the synergy of this compound (Oritavancin) and fosfomycin against vancomycin-resistant E. faecium isolates.

| Bacterial Isolate | This compound MIC (µg/mL) Alone | Fosfomycin MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Fosfomycin MIC (µg/mL) in Combination | FICI | Interpretation |

| VRE-1 | 0.125 | 256 | 0.03125 | 32 | 0.375 | Synergy |

| VRE-2 | 0.0625 | 128 | 0.015625 | 16 | 0.375 | Synergy |

| VRE-3 | 0.125 | 64 | 0.03125 | 8 | 0.375 | Synergy |

| VRE-4 | 0.0625 | 256 | 0.015625 | 64 | 0.5 | Additive |

| VRE-5 | 0.125 | 128 | 0.03125 | 32 | 0.5 | Additive |

| VRE-6 | 0.0625 | 128 | 0.0078125 | 8 | 0.1875 | Synergy |

| VRE-7 | 0.125 | 256 | 0.015625 | 16 | 0.25 | Synergy |

| VRE-8 | 0.0625 | 64 | 0.0078125 | 4 | 0.1875 | Synergy |

| VRE-9 | 0.125 | 128 | 0.015625 | 16 | 0.25 | Synergy |

| VRE-10 | 0.0625 | 256 | 0.0078125 | 8 | 0.15625 | Synergy |

Data adapted from an in vitro study on the synergism of Oritavancin and Fosfomycin. units.it

Investigation of Synergism with Non-Antibiotic Compounds (e.g., Phytochemicals)

The investigation of synergistic interactions between antibiotics and non-antibiotic compounds, including phytochemicals, is a growing area of research. mdpi.comnih.govnih.govmonash.eduresearchgate.net These non-antibiotic adjuvants can potentiate the activity of conventional antibiotics through various mechanisms, such as inhibiting bacterial resistance mechanisms or enhancing drug penetration. researchgate.net

While specific studies focusing on the synergistic effects of this compound with a wide range of phytochemicals are limited, the principle of this approach is well-established for other antimicrobial agents. Phytochemicals such as flavonoids, alkaloids, and terpenoids have been shown to enhance the efficacy of antibiotics against multidrug-resistant bacteria. mdpi.com The mechanisms underlying these synergistic interactions can include the disruption of the bacterial cell membrane, inhibition of efflux pumps, and interference with biofilm formation. mdpi.com The combination of antibiotics with non-antibiotic compounds represents a promising strategy to combat drug-resistant infections and extend the lifespan of existing antibiotics. mdpi.comnih.govnih.govmonash.eduresearchgate.net

Advanced Analytical and Research Methodologies in Orienticin D Studies

Advanced Mass Spectrometry for Structural Elucidation and Dereplication

Mass spectrometry (MS) is an indispensable tool in the study of glycopeptide antibiotics like Orienticin D, providing vital information on molecular weight, structure, and purity. creative-proteomics.com Advanced MS techniques are particularly crucial for both the initial discovery and detailed characterization phases.

Structural Elucidation: Fast Atom Bombardment Mass Spectrometry (FAB-MS) and modern iterations like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the glycopeptide. creative-proteomics.comnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements with precision to within a few parts per million, which allows for the confident determination of the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is pivotal for structural characterization. creative-proteomics.com In this technique, the parent ion corresponding to the glycopeptide is isolated and fragmented. The resulting fragmentation pattern provides a wealth of structural information. Key fragmentation types include:

Glycosidic Bond Cleavage: This fragmentation breaks the bonds between the sugar moieties and the peptide core, or between individual sugars, helping to identify the sequence and composition of the attached carbohydrates. creative-proteomics.com

Peptide Backbone Cleavage: Fragmentation of the peptide core itself reveals the amino acid sequence. creative-proteomics.com

Cross-Ring Cleavage: This involves breaking bonds within a sugar ring, offering details about the specific linkage patterns of the glycans. creative-proteomics.com

By analyzing these fragments, researchers can piece together the complex architecture of molecules like this compound, including its unique peptide backbone and the nature and location of its glycosylation. nih.govrsc.org

Dereplication: In natural product discovery, a major challenge is the re-isolation of known compounds. Dereplication is the process of rapidly identifying known substances in a mixture to focus efforts on novel molecules. MS-based dereplication is highly efficient. By creating a library of MS and MS/MS spectra from known glycopeptides, researchers can quickly compare the spectral data of a new isolate against this database. nih.gov An exact match in molecular weight and fragmentation pattern strongly indicates the presence of a known compound, streamlining the discovery pipeline and saving significant resources.

High-Resolution NMR Spectroscopy for Conformational and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying their interactions with biological targets. nih.gov For a complex molecule like this compound, high-resolution NMR provides unparalleled insight into its functional life.

Conformational Studies: The biological activity of a glycopeptide antibiotic is intrinsically linked to its 3D shape, or conformation. High-resolution NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine this conformation.

Assignment: The first step is the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in the NMR spectrum to specific atoms in the molecule. mdpi.comresearchgate.net